molecular formula C7H12O3 B3433385 5-Methyl-2-oxohexanoic Acid CAS No. 26395-06-2

5-Methyl-2-oxohexanoic Acid

Cat. No.: B3433385
CAS No.: 26395-06-2
M. Wt: 144.17 g/mol
InChI Key: CIBNXHHWVVKRDY-UHFFFAOYSA-N
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Description

5-Methyl-2-oxohexanoic acid is an organic compound with the molecular formula C7H12O3 It is a derivative of hexanoic acid, characterized by the presence of a methyl group at the fifth position and a keto group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxohexanoic acid can be achieved through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, derived from a suitable precursor, undergoes alkylation with an appropriate alkyl halide to introduce the methyl group at the desired position . The reaction conditions typically involve the use of a strong base, such as sodium ethoxide, in an organic solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic oxidation of 5-methylhexanoic acid using a suitable oxidizing agent under controlled conditions. This process ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted ketones or alcohols.

Scientific Research Applications

5-Methyl-2-oxohexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The keto group in the compound can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can influence metabolic pathways and cellular processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-oxohexanoic acid: Similar structure but with the methyl group at a different position.

    5-Oxohexanoic acid: Lacks the methyl group, making it less complex.

    5-Methylhexanoic acid: Lacks the keto group, affecting its reactivity and applications.

Uniqueness

5-Methyl-2-oxohexanoic acid is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

5-methyl-2-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(2)3-4-6(8)7(9)10/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBNXHHWVVKRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26395-06-2
Record name 5-methyl-2-oxohexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

t-Butyl 5-methyl-2-oxohexanoate is readily hydrolyzed under suitably mild conditions at room temperature (i.e., 25°-30° C.). Suitable reactions include hydrolysis directly to the acid form using trifluoracetic acid [reaction (3)] or hydrolysis with dilute bases such as sodium or potassium hydroxide followed by acidification with dilute mineral acids such as hydrochloric, sulfuric, or nitric acids. ##EQU5## Trifluoroacetic acid can be used as a solvent for the reaction shown (3). When trifluoroacetic acid is the hydrolyzing reagent, this step can be accomplished before the hydrogenation step. The acid is recovered by volatization of the trifluoroacetic acid. If hydrolysis is done with dilute base, followed by acidification with mineral acid, the acid is then extracted in the same manner as described for the extraction of the ester in step (a).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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